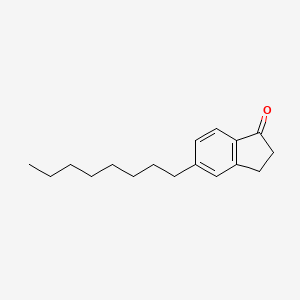

5-Octyl-2,3-dihydro-1H-inden-1-one

CAS No.:

Cat. No.: VC13732161

Molecular Formula: C17H24O

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H24O |

|---|---|

| Molecular Weight | 244.37 g/mol |

| IUPAC Name | 5-octyl-2,3-dihydroinden-1-one |

| Standard InChI | InChI=1S/C17H24O/c1-2-3-4-5-6-7-8-14-9-11-16-15(13-14)10-12-17(16)18/h9,11,13H,2-8,10,12H2,1H3 |

| Standard InChI Key | JAVRHWDTJKUWOJ-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC1=CC2=C(C=C1)C(=O)CC2 |

| Canonical SMILES | CCCCCCCCC1=CC2=C(C=C1)C(=O)CC2 |

Introduction

5-Octyl-2,3-dihydro-1H-inden-1-one is a complex organic compound with the CAS number 1028424-31-8. It belongs to the indenone family, which is known for its diverse applications in chemistry and materials science. This compound is characterized by its molecular formula, C17H24O, and molecular weight of 244.37 g/mol .

Synthesis Methods

The synthesis of 5-Octyl-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. While specific synthesis routes for this compound are not widely documented, similar indenone derivatives are often synthesized through reactions such as Friedel-Crafts acylation followed by reduction and alkylation steps. The choice of starting materials and reaction conditions can significantly affect the yield and purity of the final product.

Applications and Research Findings

Despite the limited specific research on 5-Octyl-2,3-dihydro-1H-inden-1-one, indenone derivatives in general have been explored for their potential in various fields:

-

Materials Science: Indenones are used in the synthesis of polymers and other materials due to their unique structural properties.

-

Pharmaceuticals: Some indenone derivatives have shown biological activity, making them candidates for drug development.

-

Organic Synthesis: They serve as versatile intermediates in the synthesis of complex organic molecules.

Future Directions

Further research on 5-Octyl-2,3-dihydro-1H-inden-1-one could focus on optimizing its synthesis, exploring its biological activity, and investigating its potential applications in materials science. The development of efficient synthesis methods and the study of its chemical properties will be crucial for unlocking its full potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume